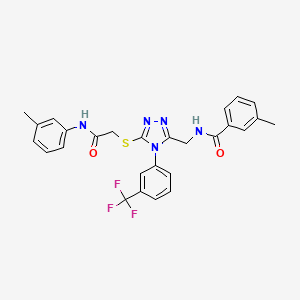

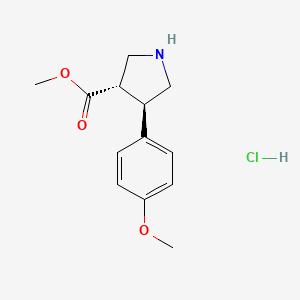

![molecular formula C16H16O4 B2447515 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde CAS No. 1305312-52-0](/img/structure/B2447515.png)

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “3-(4-Methoxyphenoxy)benzaldehyde” was used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

Molecular Structure Analysis

The molecular structure of a similar compound, “3-(4-Methoxyphenoxy)benzaldehyde”, has been reported. Its molecular formula is C14H12O3 and its molecular weight is 228.2433 .

Scientific Research Applications

Solid Phase Organic Synthesis

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde and its derivatives have been explored for their potential in solid-phase organic synthesis. A study by Swayze (1997) demonstrated the use of electron-rich benzaldehyde derivatives for solid phase synthesis, highlighting the versatility of these compounds in synthesizing complex molecules with high purity and yield through reductive amination and subsequent derivatization steps (Swayze, 1997).

Materials Science and Optical Applications

In the realm of materials science, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde derivatives have been utilized in the synthesis of metal complexes with enhanced thermal stability and optical properties. Barberis and Mikroyannidis (2006) synthesized aluminum and zinc complexes using derivatives, which exhibited significant improvements in thermal stability and emitted blue-green light, showcasing their potential for use in photoluminescent applications (Barberis & Mikroyannidis, 2006).

Chemical Synthesis and Reaction Mechanisms

The compound's derivatives also play a critical role in chemical synthesis and understanding reaction mechanisms. For instance, the selective protection of hydroxyl groups in benzaldehyde derivatives provides valuable insights into regioselective synthetic strategies, as reported by Plourde and Spaetzel (2002), showcasing the methodological advancements in the synthesis of chemically modified compounds (Plourde & Spaetzel, 2002).

Nonlinear Optical Properties

Additionally, 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde has been identified as a promising candidate for nonlinear optical applications due to its effective conversion efficiency. Singh et al. (2001) successfully grew single crystals of vanillin, a derivative, demonstrating its potential in second harmonic generation applications for the ultra-violet and near-infrared wavelength region (Singh, Singh, Singh, & Singh, 2001).

properties

IUPAC Name |

4-methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-6-4-3-5-13(14)11-20-16-9-12(10-17)7-8-15(16)19-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGPGXJRLYSHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

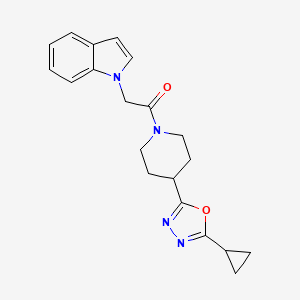

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2447433.png)

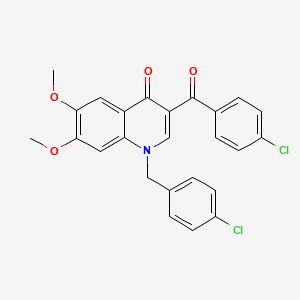

![N1-(2,2-dimethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2447436.png)

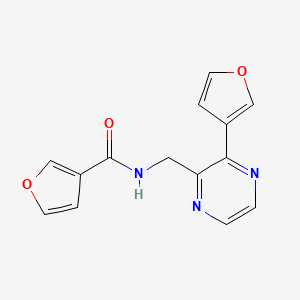

![7-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2447438.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2447439.png)

![2-[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2447446.png)

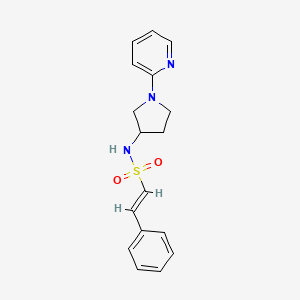

![5-[(2R,4S)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2447448.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)